molecular formula C6H12O4 B8178738 2-(3-Hydroxypropoxy)acetic acid methyl ester

2-(3-Hydroxypropoxy)acetic acid methyl ester

Cat. No.: B8178738
M. Wt: 148.16 g/mol
InChI Key: BBNXBGRTTMGCRS-UHFFFAOYSA-N
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Description

2-(3-Hydroxypropoxy)acetic acid methyl ester is an organic compound with the molecular formula C6H12O4 It is a derivative of acetic acid and is characterized by the presence of a hydroxypropoxy group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropoxy)acetic acid methyl ester typically involves the reaction of 3-hydroxypropyl alcohol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the ester, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as phase-transfer catalysts, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropoxy)acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(3-Oxopropoxy)acetic acid methyl ester.

    Reduction: The ester group can be reduced to form the corresponding alcohol, 2-(3-Hydroxypropoxy)ethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: 2-(3-Oxopropoxy)acetic acid methyl ester.

    Reduction: 2-(3-Hydroxypropoxy)ethanol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Hydroxypropoxy)acetic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of metabolic pathways involving ester hydrolysis and oxidation.

    Industry: Used in the production of specialty chemicals and as a building block for polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropoxy)acetic acid methyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release the active hydroxypropoxyacetic acid, which can then participate in metabolic processes. The hydroxypropoxy group can undergo further oxidation or reduction, leading to the formation of various metabolites that can exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Hydroxyethoxy)acetic acid methyl ester
  • 2-(4-Hydroxybutoxy)acetic acid methyl ester
  • 2-(3-Hydroxypropoxy)propionic acid methyl ester

Uniqueness

2-(3-Hydroxypropoxy)acetic acid methyl ester is unique due to the presence of the hydroxypropoxy group, which imparts specific chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

IUPAC Name

methyl 2-(3-hydroxypropoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6(8)5-10-4-2-3-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNXBGRTTMGCRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To sodium hydride (9.6 g, 0.40 mol) was dropwise added trimethylene glycol (144.5 ml, 2.0 mol) at 0° C. The mixture was stirred at room temperature for 3 hours. Thereto was dropwise added, at 0° C., methyl bromoacetate (44.4 ml, 0.40 mol). The mixture was stirred at room temperature for 1.5 hours. The reaction mixture was subjected to silica gel column chromatography (developing solvent: ethyl acetate / methanol=19/1) to remove sodium bromide. After concentration, the concentrate was dissolved in sodium methoxide (2.16 g, 0.04 mol) and methanol (200 ml ). The mixture was stirred at room temperature for 10 minutes, then neutralized with 6N hydrochloric acid, and concentrated. The concentrate was purified by silica gel column chromatography (developing solvent=ethyl acetate / methanol=19/1) to obtain methyl 3-hydroxypropyloxyacetate (36.25 g).
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
144.5 mL
Type
reactant
Reaction Step Two
Quantity
44.4 mL
Type
reactant
Reaction Step Three
Name
sodium methoxide
Quantity
2.16 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
ethyl acetate methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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